3-(1,3-Benzothiazol-2-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(11-10-19-21-17-8-4-5-9-18(17)25-19)23-14-12-22(13-15-23)16-6-2-1-3-7-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEFXQJTMUJROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24829679 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 3-(1,3-Benzothiazol-2-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a derivative of benzothiazole and piperazine, which are known for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on available research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with piperazine under controlled conditions. The purity and structure of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, antifungal, and anticancer properties. The following sections detail these findings.
Antimicrobial Activity
A study reported that several benzothiazole derivatives exhibited varying degrees of antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating that certain derivatives showed significant antibacterial effects while others were inactive.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3h | 50 | Moderate antibacterial activity |
| 3j | 75 | Moderate antibacterial activity |
| 3l | 100 | Moderate antibacterial activity |
| Other Compounds | >100 | Inactive |
Findings : Among the synthesized compounds, those with specific functional groups at the 4th position of the cyclic amine showed enhanced antibacterial properties. Notably, larger substituents did not contribute positively to the antibacterial activity, suggesting a structure-activity relationship that warrants further investigation .
Antifungal Activity
In addition to antibacterial properties, some derivatives demonstrated antifungal activity. For example:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3b | 60 | Moderate antifungal activity |
| 3c | 70 | Moderate antifungal activity |
| Other Compounds | >100 | Inactive |
Findings : Compounds with smaller groups at the cyclic amine's 4th position tended to exhibit better antifungal activity compared to those with larger groups .
Anticancer Potential
Research has also indicated that benzothiazole derivatives possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with key signaling pathways such as PI3K/AKT/mTOR.
Case Study : A study involving a mouse xenograft model revealed that certain benzothiazole derivatives significantly suppressed tumor growth at low doses. This suggests potential for developing these compounds into therapeutic agents for cancer treatment .
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Activity : Research indicates that derivatives of benzothiazole and piperazine exhibit antidepressant effects. Compounds similar to 3-(1,3-Benzothiazol-2-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one have been shown to modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .
Anticancer Properties : Studies have highlighted the potential of benzothiazole derivatives in cancer therapy. These compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival . Specifically, the compound may induce apoptosis in cancer cells, making it a focus for further investigation.
Antimicrobial Activity : The compound's structural characteristics suggest possible antimicrobial properties. Benzothiazole derivatives have been reported to exhibit activity against various bacterial and fungal strains, indicating potential use as antimicrobial agents .
Pharmacological Studies
Receptor Interaction : The interaction of this compound with various receptors has been studied extensively. It shows promise as a selective serotonin reuptake inhibitor (SSRI), which could lead to new treatments for mood disorders. Its affinity for dopamine receptors also suggests potential applications in treating schizophrenia .
Neuroprotective Effects : Preliminary findings suggest that the compound may offer neuroprotective benefits, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to its ability to reduce oxidative stress and inflammation in neuronal cells .
Material Science Applications
Fluorescent Probes : The unique properties of this compound make it suitable for use as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions allows researchers to visualize cellular processes in real-time .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of benzothiazole-piperazine derivatives demonstrated significant antidepressant-like effects in animal models. The results indicated that the compounds could effectively reduce depressive symptoms comparable to established SSRIs .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. These findings suggest its potential as an anticancer agent warranting further exploration .
Q & A
Q. What are the common synthetic routes for 3-(1,3-Benzothiazol-2-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step procedures starting with commercially available precursors. Key steps include:
- Coupling reactions : Formation of the benzothiazole-piperazine linkage under reflux in solvents like ethanol or dimethylformamide (DMF) .
- Ketone functionalization : Introduction of the propan-1-one group via nucleophilic substitution or condensation reactions, often requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Purification : Column chromatography or recrystallization to isolate the final product .
Optimization strategies include adjusting solvent polarity, catalyst loading (e.g., tetrabutylammonium bromide for nucleophilic substitutions), and temperature gradients to maximize yields .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the benzothiazole and piperazine moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic systems with space group P21, as seen in structurally analogous benzothiazoles) .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% is typical for pharmacological studies) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity against specific targets (e.g., kinases, GPCRs)?
- In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based kinase profiling) or cell viability tests (MTT assays) to screen for anticancer or antimicrobial activity. Dose-response curves (0.1–100 µM) and IC calculations are critical .
- Molecular docking : Predict binding interactions with targets like the ATP-binding pocket of kinases, leveraging software such as AutoDock Vina. Validate with mutagenesis studies .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) and solvent controls to distinguish specific activity from artifacts .
Q. How can contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies) be systematically addressed?
- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Standardize conditions : Control variables such as solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
- Meta-analysis : Compare structural analogs (e.g., benzothiazole-piperazine hybrids) to identify trends in substituent effects on potency .
Q. What strategies improve reaction yields during scale-up synthesis, and how are side products minimized?
- Catalyst screening : Test palladium-based catalysts for coupling reactions or Brønsted acids for cyclization steps .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and optimize reaction timelines .
- Side product analysis : LC-MS identifies common byproducts (e.g., dehalogenated intermediates), guiding solvent selection (e.g., toluene for steric hindrance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
